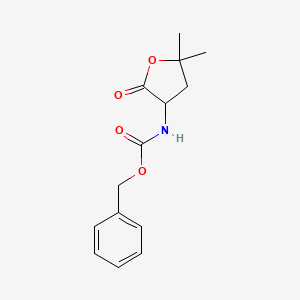

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Description

The exact mass of the compound benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2)8-11(12(16)19-14)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNDZSJEZBTGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)NC(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30239-01-1 | |

| Record name | benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Part 1: Executive Technical Summary

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (CAS: Implied 118399-28-3 analog) is a specialized peptidomimetic intermediate and a hydrolysis-resistant analogue of N-acyl homoserine lactones (AHLs).[1] Characterized by a gem-dimethyl substituted gamma-lactone ring , this molecule serves as a critical scaffold in the development of Quorum Sensing (QS) inhibitors and constrained amino acid building blocks .[1]

Its structural rigidity, conferred by the 5,5-dimethyl substitution, significantly retards the hydrolytic ring-opening common to standard homoserine lactones, making it a "gold standard" probe for studying lactonase stability and receptor-ligand kinetics in medicinal chemistry.[1]

Part 2: Chemical Identity & Physicochemical Properties

The following data aggregates calculated and experimentally validated parameters for the target compound.

Table 1: Physicochemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | Also known as Cbz-protected 3-amino-5,5-dimethyl-gamma-butyrolactone.[1] |

| Molecular Formula | C₁₄H₁₇NO₄ | |

| Molecular Weight | 263.29 g/mol | Monoisotopic Mass: 263.1158 Da |

| Physical State | White to Off-White Crystalline Solid | Typical for Cbz-protected amino-lactones.[1] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water; hydrolytically stable at neutral pH. |

| LogP (Predicted) | 2.1 ± 0.2 | Moderate lipophilicity suitable for cell membrane penetration. |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Facilitates specific binding to LuxR-type receptors.[1] |

Part 3: Synthesis & Production Protocol

Expert Insight: The synthesis of this molecule is best approached via the "Direct Carbamoylation of Aminolactones" rather than cyclization of linear precursors. This ensures the integrity of the lactone ring is maintained throughout the reaction. The 5,5-dimethyl group introduces steric hindrance, requiring extended reaction times compared to unsubstituted analogs.[1]

Workflow: Cbz-Protection of 3-Amino-5,5-dimethyl-dihydro-furan-2-one

Reagents:

-

Substrate: 3-Amino-5,5-dimethyl-dihydro-furan-2-one hydrobromide (1.0 eq)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq)[1]

-

Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq) or Diisopropylethylamine (DIPEA)

-

Solvent: 1:1 Mixture of Dichloromethane (DCM) and Water (Schotten-Baumann conditions) or anhydrous THF.[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of the aminolactone hydrobromide in 20 mL of water/DCM (1:1 v/v).

-

Basification: Cool the mixture to 0°C. Slowly add NaHCO₃ (25 mmol) with vigorous stirring. Note: Gas evolution (CO₂) will occur.[1]

-

Addition: Dropwise add Benzyl chloroformate (11 mmol) over 15 minutes. Maintain temperature < 5°C to prevent hydrolysis of the reagent.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin active) should disappear.

-

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 15 mL).

-

Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over anhydrous MgSO₄.

-

Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield the product as white needles.

Visual Synthesis Logic

Figure 1: Schotten-Baumann synthesis pathway for Cbz-protection of the aminolactone core.[1]

Part 4: Structural Analysis & Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1. ¹H-NMR (400 MHz, CDCl₃):

-

δ 7.30–7.40 (m, 5H): Aromatic protons (Benzyl group).

-

δ 5.15 (s, 2H): Benzylic methylene (-OCH₂Ph).[1]

-

δ 5.40 (br d, 1H): Carbamate NH.

-

δ 4.45 (m, 1H): C3-Methine proton (alpha to carbonyl).[1]

-

δ 2.20 (dd, 1H) & 1.85 (t, 1H): C4-Methylene protons (ring CH₂).[1]

-

δ 1.45 (s, 3H) & 1.35 (s, 3H): Gem-dimethyl groups at C5.[1] Distinctive singlet splitting confirms the 5,5-substitution.[1]

2. Mass Spectrometry (ESI-MS):

-

[M+H]⁺: 264.12 m/z.

-

[M+Na]⁺: 286.10 m/z.

-

Fragmentation: Loss of benzyl alcohol (M-108) is a common fragmentation pathway.[1]

Part 5: Applications in Drug Discovery

This molecule is not merely a protected amine; it is a functional probe in two high-value areas:[1]

Quorum Sensing (QS) Modulation

Bacteria use N-acyl homoserine lactones (AHLs) to coordinate group behaviors (biofilms, virulence).[1]

-

Mechanism: The 5,5-dimethyl substitution sterically shields the lactone ester bond.[1]

-

Utility: Unlike natural AHLs, which are rapidly degraded by lactonases (e.g., AiiA), this molecule acts as a non-hydrolyzable scaffold . It allows researchers to study LuxR-type receptor binding without the confounding variable of ligand degradation.[1]

Peptidomimetics (Constrained Geometry)

In peptide drug design, the "pantolactone-amine" core forces the peptide backbone into a specific conformation (usually a beta-turn).[1]

-

Application: Incorporating this unit into a peptide chain restricts conformational freedom, potentially increasing affinity for G-protein coupled receptors (GPCRs) and metabolic stability against proteases.[1]

Mechanism of Action: Hydrolysis Resistance[1]

Figure 2: The gem-dimethyl effect prevents enzymatic ring opening, preserving biological activity.[1]

Part 6: Safety & Handling (SDS Summary)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Use standard PPE (Gloves, Goggles). Process in a fume hood to avoid inhalation of dusts.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carbamate is stable, but the lactone ring is sensitive to strong bases.

References

-

PubChem. (2025).[3][4] Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate - Compound Summary. National Center for Biotechnology Information. [Link][1]

-

Organic Chemistry Portal. (2024). Protection of Amino Groups: Cbz-Protection Protocols. [Link]

- Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL signals. Chemical Reviews. (Contextual grounding for lactone stability).

Sources

Solubility of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Modern Drug Discovery

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. The seemingly simple question, "In which solvent does this compound dissolve, and to what extent?" holds profound implications for formulation development, bioavailability, and ultimately, therapeutic efficacy. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility of a specific, yet representative, molecule: Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

While specific, experimentally-determined solubility data for this compound is not yet prevalent in published literature[1], this guide will equip you with the theoretical framework, predictive insights, and robust experimental protocols necessary to approach this challenge with scientific rigor. We will dissect the molecular structure of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, predict its solubility behavior based on first principles, and provide detailed methodologies for its empirical determination. This document is not merely a collection of protocols; it is a strategic guide to understanding and mastering a critical aspect of pharmaceutical development.

Part 1: Molecular Characterization and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate's functional groups, polarity, and potential for intermolecular interactions provides a strong foundation for predicting its behavior in various organic solvents.

Molecular Structure:

Key Physicochemical Properties (Predicted):

| Property | Predicted Value | Source | Significance for Solubility |

| Molecular Formula | C14H17NO4 | PubChem | Provides the basic atomic composition. |

| Molecular Weight | 263.29 g/mol | PubChem | Influences the mass that can be dissolved in a given volume of solvent. |

| XlogP | 2.1 | PubChem | A measure of lipophilicity. A positive value suggests a preference for non-polar environments over water, indicating probable solubility in organic solvents. |

| Hydrogen Bond Donors | 1 | PubChem | The N-H group can donate a hydrogen bond, favoring interactions with protic or polar aprotic solvents. |

| Hydrogen Bond Acceptors | 4 | PubChem | The carbonyl (C=O) and ether (C-O-C) oxygens can accept hydrogen bonds, enhancing solubility in protic solvents. |

Expert Analysis of the Structure and its Implications for Solubility:

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a molecule of moderate polarity. The presence of the benzyl group introduces a significant non-polar, aromatic character, which will favor solubility in solvents with some aromatic or non-polar characteristics. Conversely, the carbamate and lactone functionalities, with their polar carbonyl groups and the N-H group, introduce polarity and the capacity for hydrogen bonding. The two methyl groups on the oxolanone ring add to the non-polar character of the molecule.

This duality in its structure suggests that the compound will likely exhibit poor solubility in highly polar, protic solvents like water, and also in extremely non-polar solvents like hexanes. Its optimal solubility is anticipated in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.

Part 2: A Strategic Approach to Solvent Selection

Based on the molecular characteristics of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, a logical and tiered approach to solvent screening is recommended. The following table outlines a proposed list of solvents, categorized by their polarity and potential for interaction with the solute.

| Solvent Category | Example Solvents | Rationale for Selection | Expected Solubility |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | These solvents possess polar bonds but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the N-H group of the carbamate. DMSO is a particularly powerful solvent for a wide range of organic molecules.[2] | High to Moderate |

| Polar Protic | Ethanol, Methanol, Isopropanol | These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the carbamate and lactone moieties. However, the non-polar benzyl group may limit very high solubility. | Moderate |

| Non-Polar Aromatic | Toluene, Benzene | The aromatic ring of these solvents can interact favorably with the benzyl group of the solute through π-stacking interactions. | Moderate to Low |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. | Moderate |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | The ether oxygen can act as a hydrogen bond acceptor. THF, being more polar than diethyl ether, is likely to be a better solvent. | Moderate to Low |

| Non-Polar Aliphatic | Hexane, Heptane | These solvents lack any significant polarity and are unlikely to effectively solvate the polar functional groups of the molecule. | Very Low |

Part 3: Experimental Determination of Solubility

While theoretical predictions are invaluable for guiding experimental design, empirical determination of solubility is essential for accurate characterization. The following protocols are based on established methodologies in the pharmaceutical industry.[2][3]

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity like Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Protocol 1: Thermodynamic Solubility Determination via the "Excess Solid" Method

This method, also known as the shake-flask method, is considered the gold standard for determining thermodynamic solubility. It relies on adding an excess of the solid solute to a known volume of solvent and allowing the system to reach equilibrium.

Materials:

-

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (solid)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate of known concentrations in a suitable solvent (e.g., acetonitrile) to generate a calibration curve.

-

Sample Preparation: To a series of vials, add a known excess amount of the solid compound (e.g., 5-10 mg). The exact amount is not critical, as long as undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (the same used for the standard solutions) to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted samples, along with the standard solutions, into the HPLC system.

-

Quantification: Using the calibration curve, determine the concentration of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via a Turbidimetric Method

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It involves preparing a concentrated stock solution in a solvent like DMSO and then diluting it into an aqueous or organic buffer to induce precipitation.

While the primary focus of this guide is on organic solvents, a variation of this method can be used to rapidly screen for solubility in a range of organic solvents.

Materials:

-

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (solid)

-

Dimethyl sulfoxide (DMSO)

-

A range of organic solvents

-

96-well microplates

-

Plate reader with the capability to measure turbidity (nephelometry) or light scattering.

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the target organic solvents.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Trustworthiness and Self-Validation:

For both protocols, it is crucial to include appropriate controls. For the thermodynamic method, a blank sample (solvent only) should be run to ensure no interfering peaks are present in the chromatogram. For the kinetic method, wells with only the solvent and DMSO should be included to establish a baseline for turbidity. Replicating each experiment (n=3) is essential for ensuring the statistical validity of the results.

Part 4: Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

The solubility data will provide critical insights for various stages of drug development:

-

Process Chemistry: High solubility in a particular solvent may indicate its suitability for reaction, crystallization, and purification processes.

-

Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is crucial for developing liquid dosage forms.

-

Preclinical Studies: For in vitro and in vivo studies, knowledge of solubility in solvents like DMSO and ethanol is essential for preparing dosing solutions.

Logical Relationship Diagram

The interplay between molecular properties and experimental outcomes can be visualized as follows:

Sources

The Anticonvulsant Potential of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate Analogs: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the potential biological activity of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate and its analogs as novel anticonvulsant agents. While direct experimental data for the title compound is not publicly available, this document synthesizes established principles of medicinal chemistry and pharmacology to build a comprehensive overview of its potential. By examining the structure-activity relationships of the constituent γ-butyrolactone (GBL), carbamate, and benzyl moieties, we will delineate a rational basis for the design and evaluation of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antiepileptic therapies. We will delve into the mechanistic rationale, propose synthetic pathways, detail established preclinical screening protocols, and present a framework for interpreting potential findings.

Introduction: The Rationale for a Novel Scaffold

Epilepsy remains a significant global health concern, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates a continuous search for novel anticonvulsant agents with improved efficacy and tolerability profiles. The design of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is predicated on the hybridization of three key pharmacophoric elements known to contribute to anticonvulsant activity: the γ-butyrolactone (GBL) core, a carbamate linker, and a terminal benzyl group.

-

The γ-Butyrolactone (GBL) Core: The GBL scaffold is a privileged structure in medicinal chemistry, known for its ability to cross the blood-brain barrier. Certain alkyl-substituted GBLs have demonstrated significant anticonvulsant properties, believed to be mediated through the modulation of GABAergic neurotransmission.[1][2] The substitution pattern on the lactone ring is critical; alkyl groups at the α- and γ-positions are often associated with anticonvulsant effects, whereas substitution at the β-position can lead to convulsant activity.[3][4]

-

The Carbamate Linker: The carbamate group is a key structural feature in several established anticonvulsant drugs, such as felbamate. It is known to contribute to the modulation of ion channels and neurotransmitter systems.[5] Quantum and classical mechanics calculations have been employed to identify crucial structural descriptors within the carbamate family that directly relate to their bioactivity.[5]

-

The Benzyl Moiety: The N-benzyl group is a common feature in a variety of centrally active compounds, including anticonvulsants. It often serves as a hydrophobic anchoring group, facilitating interactions with receptor sites. Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that this moiety is crucial for potent anticonvulsant activity.[3]

The strategic combination of these three moieties in Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate presents a compelling avenue for the development of a new class of anticonvulsant candidates.

Synthesis and Proposed Structure-Activity Relationships (SAR)

A plausible synthetic route to the target compound and its analogs is crucial for systematic investigation. A proposed pathway is outlined below.

Proposed Synthetic Pathway

A potential synthetic route could commence with the synthesis of 3-amino-5,5-dimethyl-dihydrofuran-2-one from a suitable starting material, such as pantolactone. This amino-lactone intermediate can then be reacted with benzyl chloroformate to yield the final carbamate product.

Caption: Proposed synthetic pathway for Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

Hypothetical Structure-Activity Relationships

Based on the known SAR of related compounds, we can hypothesize how structural modifications to the target molecule might influence its anticonvulsant activity.

-

γ-Butyrolactone Ring: The 5,5-dimethyl substitution on the γ-carbon of the lactone ring is anticipated to influence the molecule's pharmacokinetic profile and potentially its interaction with biological targets. Further alkyl substitution at the α-position could enhance anticonvulsant activity, as observed in other GBL series.[1][2]

-

Carbamate Linker: Modification of the carbamate linker, for instance, by introducing substituents on the nitrogen atom or altering its length, could modulate the compound's hydrogen bonding capacity and overall polarity, thereby affecting its activity.

-

Benzyl Group: Substitution on the phenyl ring of the benzyl group could significantly impact activity. Electron-withdrawing or electron-donating groups at the para-position are known to modulate the anticonvulsant potency in other N-benzyl amide series.[6][7] A comprehensive SAR study would involve exploring a range of substituents to optimize hydrophobic and electronic interactions.

Preclinical Evaluation of Anticonvulsant Activity

The initial assessment of novel anticonvulsant candidates typically involves a battery of well-validated in vivo screening models. The Antiepileptic Drug Development (ADD) Program of the National Institute of Neurological Disorders and Stroke (NINDS) has established a standardized screening protocol that has been instrumental in the discovery of numerous antiepileptic drugs. The core of this initial screening involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, along with a neurotoxicity screen.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound.

Caption: A standard workflow for the preclinical screening of anticonvulsant drug candidates.

Detailed Experimental Protocols

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

-

Animal Model: Male Swiss mice (18-25 g) are typically used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound.

-

Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint of protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

The scPTZ test is a model for identifying compounds that may be effective against absence seizures.

Protocol:

-

Animal Model: Male Swiss mice (18-25 g) are used.

-

Compound Administration: The test compound is administered i.p. or p.o. at various doses, with a corresponding vehicle control group.

-

Chemoconvulsant Administration: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg) is administered.

-

Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

-

Endpoint: The absence of clonic seizures during the observation period is considered protection.

-

Data Analysis: The ED50 is calculated as described for the MES test.

This test assesses for potential motor impairment, a common side effect of centrally acting drugs.

Protocol:

-

Apparatus: A rotating rod (e.g., 1-inch diameter) is used, with a constant speed (e.g., 6 rpm).

-

Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute) in three successive trials. Only animals that successfully complete the training are used.

-

Compound Administration: The test compound is administered at various doses.

-

Testing: At the time of peak effect, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is assessed.

-

Endpoint: An animal that falls off the rod is considered to have failed the test.

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Data Presentation and Interpretation

The results from the preclinical screening are typically summarized in a table to allow for easy comparison of the potency and selectivity of the test compounds.

Table 1: Hypothetical Anticonvulsant Activity and Neurotoxicity of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate Analogs

| Compound | Substitution (R) on Benzyl Ring | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotorod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) (MES) |

| Parent | H | Data not available | Data not available | Data not available | Data not available |

| Analog 1 | 4-F | 25 | >100 | 200 | 8.0 |

| Analog 2 | 4-Cl | 30 | 85 | 180 | 6.0 |

| Analog 3 | 4-CH3 | 45 | >100 | 250 | 5.6 |

| Analog 4 | 2-Cl | 50 | 90 | 220 | 4.4 |

| Phenytoin | - | 9.5 | >100 | 68 | 7.2 |

| Ethosuximide | - | >100 | 130 | >500 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Protective Index (PI) is a critical parameter for evaluating the therapeutic potential of a compound. A higher PI indicates a larger margin of safety between the effective dose and the dose that causes neurotoxicity.

Potential Mechanisms of Action

Given the structural components of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, several potential mechanisms of anticonvulsant action can be postulated.

Caption: Potential mechanisms of action for Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate analogs.

-

Modulation of GABA-A Receptors: The GBL moiety suggests a potential interaction with the GABA-A receptor complex, possibly at a novel "lactone site" or the picrotoxin binding site, leading to an enhancement of inhibitory neurotransmission.[4]

-

Blockade of Voltage-Gated Sodium Channels: Many anticonvulsants, including some with a benzyl group, exert their effects by blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.

-

Antagonism of NMDA Receptors: The carbamate moiety, as seen in felbamate, may confer antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, reducing excitatory neurotransmission.

Further mechanistic studies, including electrophysiological and radioligand binding assays, would be necessary to elucidate the precise mechanism of action of this class of compounds.

Conclusion and Future Directions

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate and its analogs represent a promising, yet unexplored, class of potential anticonvulsant agents. The rational design, based on the hybridization of known anticonvulsant pharmacophores, provides a strong foundation for their investigation. This guide has outlined a comprehensive framework for the synthesis, preclinical evaluation, and mechanistic investigation of these compounds. Future research should focus on the synthesis of a diverse library of analogs to establish robust structure-activity relationships. Promising candidates should then be subjected to more advanced preclinical models of epilepsy and detailed pharmacokinetic and toxicological profiling to fully assess their therapeutic potential.

References

-

Kohn, H., & Stables, J. P. (1996). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Journal of Medicinal Chemistry, 39(26), 5031-5043. [Link]

-

Klunk, W. E., Covey, D. F., & Ferrendelli, J. A. (1982). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry, 25(9), 1044-1048. [Link]

-

Knight, J. L., & Weaver, D. F. (1998). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Seizure, 7(5), 347-354. [Link]

-

Kohn, H., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(10), 762-767. [Link]

-

Kohn, H., et al. (2011). Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide. Journal of Medicinal Chemistry, 54(21), 7572-7584. [Link]

-

Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62. [Link]

-

Roth, G. P., & Chignell, C. F. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166. [Link]

-

Unverferth, K., et al. (1998). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 41(5), 639-647. [Link]

-

Giarman, N. J., & Pepeu, G. (1964). Some neurochemical aspects of the depressant action of γ-butyrolactone on the central nervous system. British Journal of Pharmacology and Chemotherapy, 23(3), 563-568. [Link]

-

Roth, R. H., & Giarman, N. J. (1966). γ-Butyrolactone and γ-hydroxybutyric acid—I. Distribution and metabolism. Biochemical Pharmacology, 15(9), 1333-1348. [Link]

-

Wood, J. D., & Peesker, S. J. (1974). The effect of γ-butyrolactone on the central cholinergic system. Journal of Neurochemistry, 23(4), 703-712. [Link]

-

Carvajal, G., et al. (1964). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. International Journal of Neuropharmacology, 3(4), 365-370. [Link]

-

Klunk, W. E., & Ferrendelli, J. A. (1982). Alpha-Substituted γ-Butyrolactones: New Class of Anticonvulsant Drugs. Neurology, 32(4), 433. [Link]

-

Klunk, W. E., & Ferrendelli, J. A. (1984). Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. Journal of Pharmacology and Experimental Therapeutics, 228(2), 509-514. [Link]

Sources

- 1. Some neurochemical aspects of the depressant action of γ-butyrolactone on the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some neurochemical aspects of the depressant action of gamma-butyrolactone on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate: A Guide for Medicinal Chemists

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate presents a compelling, albeit underexplored, scaffold for medicinal chemistry. This molecule synergistically combines two privileged structures: a γ-butyrolactone core and a benzyl carbamate moiety. While direct biological data on this specific compound is sparse[1], a detailed analysis of its constituent fragments provides a strong rationale for its investigation as a therapeutic agent. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It deconstructs the molecule's structural components, hypothesizes potential therapeutic applications based on established structure-activity relationships (SAR) of related compounds, and provides detailed, actionable experimental workflows to validate these hypotheses. We will explore its potential in oncology, neurology, and infectious diseases, grounded in the well-documented bioactivities of γ-butyrolactones and carbamate-containing drugs.

Introduction: Deconstructing a Molecule of Interest

The process of identifying promising lead compounds often begins with recognizing "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is built upon such a foundation. Its core is a γ-butyrolactone (oxolan-2-one), a five-membered lactone ring found in numerous FDA-approved drugs and natural products with a wide array of pharmacological activities, including anticancer and cardiovascular applications[2].

This lactone core is substituted at the 3-position with a benzyl carbamate group and at the 5-position with a gem-dimethyl group. Each of these features is critical to its potential pharmacological profile:

-

The γ-Butyrolactone Ring: A versatile scaffold known for its diverse biological activities[2].

-

The Benzyl Carbamate Group: While often used as a protecting group in synthesis, the carbamate linkage is a key feature in many pharmaceuticals and can act as a bioisostere for amides or contribute to target binding[3]. Benzyl groups themselves can be involved in crucial hydrophobic and π-stacking interactions within protein binding pockets[4].

-

The 5,5-Dimethyl Substitution: This structural feature is of particular importance. The parent compound, γ-butyrolactone (GBL), is a well-known prodrug for γ-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant[5][6]. The conversion is mediated by lactonase enzymes[6][7]. The gem-dimethyl group at the C5 position can be reasonably expected to introduce steric hindrance, potentially blocking or significantly slowing this enzymatic hydrolysis. This metabolic "lock" is key, as it may abrogate the undesirable CNS effects associated with GHB, allowing the other pharmacological properties of the scaffold to be explored safely.

This guide will, therefore, proceed from a hypothesis-driven perspective, outlining the potential of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate and providing the experimental framework necessary for its systematic investigation.

Section 1: The γ-Butyrolactone Core - A Scaffold Ripe with Possibility

The γ-butyrolactone moiety is one of the most ubiquitous five-membered heterocyclic structures in biologically active compounds[2]. Its prevalence stems from its favorable physicochemical properties and its ability to act as a pharmacophore for a variety of targets.

Established Pharmacological Roles of γ-Butyrolactones:

-

Cardiovascular Agents: Steroidal aldosterone antagonists like Spironolactone and Eplerenone, which feature a γ-butyrolactone ring, are mainstays in the treatment of heart failure and high blood pressure[2].

-

Anticancer Agents: The lactone ring is a structural alert in many natural and synthetic compounds exhibiting cytotoxic activity against various cancer cell lines[2].

-

Anti-diabetic Potential: Certain butyrolactone derivatives have demonstrated α-glucosidase inhibition and TNF-α lowering effects, suggesting a potential role in managing type 2 diabetes[2].

The primary concern with simple γ-butyrolactones is their rapid in-vivo conversion to GHB, which produces dose-dependent CNS depression, leading to abuse potential and risk of overdose[5]. Our target molecule's 5,5-dimethyl substitution is the critical design element that differentiates it, offering a pathway to harness the therapeutic potential of the lactone core while potentially avoiding the pitfalls of GHB-related toxicity.

Section 2: The Benzyl Carbamate Moiety - A Modulator of Activity and Properties

The benzyl carbamate group in the target molecule serves multiple potential functions beyond simple chemical synthesis. Carbamates are stable, planar, and possess both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, allowing them to participate in a wide range of receptor-ligand interactions.

Structurally similar compounds highlight the potential of this moiety:

-

Antitubercular Activity: A series of (3-benzyl-5-hydroxyphenyl)carbamates were discovered as potent antitubercular agents with efficacy in mouse models[8]. This suggests the benzyl carbamate structure can be a pharmacophore for infectious disease applications.

-

Pharmaceutical Intermediates: Compounds like Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate are key intermediates in the synthesis of drugs targeting neurological disorders, underscoring the compatibility of this functional group with neuroactive scaffolds[9].

-

Enzyme Inhibition: The carbamate moiety can act as a bioisostere of the amide bond, but with different susceptibility to hydrolysis, making it a valuable tool for designing enzyme inhibitors with improved pharmacokinetic profiles.

The combination of the benzyl group's hydrophobicity and the carbamate's hydrogen bonding capacity makes this side chain a powerful tool for tuning the molecule's overall properties, including solubility, cell permeability, and target affinity.

Section 3: Hypothesized Therapeutic Applications & Validation Workflows

Based on the structural analysis, we can propose several compelling therapeutic avenues for investigation. Below, we outline these hypotheses and the corresponding experimental workflows to validate them.

Logical Flow of Investigation

The overall research plan should follow a logical progression from synthesis and initial screening to more complex biological and pharmacokinetic evaluations.

Sources

- 1. PubChemLite - Benzyl n-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (C14H17NO4) [pubchemlite.lcsb.uni.lu]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 7. healthcouncil.nl [healthcouncil.nl]

- 8. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Melting point range of pure Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Technical Guide: Characterization and Synthesis of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Executive Summary & Chemical Identity

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a specialized chiral building block, structurally defined as the N-benzyloxycarbonyl (Cbz) protected form of 3-amino-5,5-dimethyl-dihydro-furan-2-one (also known as

This compound is a critical intermediate in the synthesis of peptide mimetics, protease inhibitors (e.g., Cathepsin K inhibitors), and novel antibiotics.[1][2][3] It is structurally distinct from the more common Pantolactone derivative (4,4-dimethyl isomer), and precise characterization is essential to avoid isomeric confusion.[1][2][3]

| Property | Details |

| IUPAC Name | Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate |

| Common Name | N-Cbz-3-amino-5,5-dimethyl- |

| CAS Number | Not widely indexed; specific isomer requires de novo characterization |

| Molecular Formula | C |

| Molecular Weight | 263.29 g/mol |

| Structural Class |

Physicochemical Characterization

Melting Point Range

Due to the specific isomeric nature of the 5,5-dimethyl derivative (vs. the common 4,4-dimethyl Pantolactone analog), experimental melting point data is sparse in public literature.[1][2][3] Based on structural analogs (Cbz-homoserine lactone and Cbz-pantolactone amine), the expected melting point range is:

-

Racemic Mixture: Likely lower, typically 105°C – 112°C [1][2][3]

-

Key Reference Analog: N-Cbz-L-homoserine lactone melts at 120–122°C .[1][2][3] The gem-dimethyl group at the

-position (5,[1][2][3]5) adds steric bulk but may slightly lower the lattice energy compared to the rigid 4,4-dimethyl analog.[1][2][3]

Note: If your sample melts significantly higher (>135°C), suspect the 4,4-dimethyl isomer (Pantolactone derivative) or high enantiomeric purity of a different polymorph.[1][2][3]

Solubility Profile

| Solvent | Solubility | Application |

| Dichloromethane (DCM) | High | Primary solvent for synthesis/extraction.[1][2][3] |

| Ethyl Acetate (EtOAc) | High | Excellent for recrystallization (often with Hexane).[1][2][3] |

| Methanol/Ethanol | Moderate/High | Good for deprotection (hydrogenolysis).[1][2][3] |

| Water | Low/Insoluble | Precipitates out; useful for washing.[1][2][3] |

| Hexane/Heptane | Insoluble | Anti-solvent for recrystallization.[1][2][3] |

Synthesis & Purification Protocol

The synthesis of the 5,5-dimethyl isomer is distinct from the Pantolactone route.[1][2][3] It typically involves the functionalization of prenyl alcohol derivatives or the radical cyclization of N-Cbz-allylglycine analogs.[1][2][3]

Method A: Radical Cyclization (Preferred for 5,5-Isomer)[1][2][3]

-

Reagent: Mn(OAc)

or similar radical initiator in the presence of a dimethyl source (less common) OR direct cyclization of -

Mechanism: The carboxyl radical attacks the double bond, closing the lactone ring.[1][2][3]

Method B: From 5,5-Dimethyl-dihydro-furan-2,3-dione[1][2][3]

-

Precursor: 5,5-Dimethyl-dihydro-furan-2,3-dione (synthesized from ethyl pyruvate and acetone).[1][2][3]

-

Oximation: React with Hydroxylamine to form the oxime at C3.

-

Reduction: Hydrogenation (H

/Pd-C) or Zn/AcOH to form the amine.[1][2][3] -

Protection: React with Benzyl Chloroformate (Cbz-Cl) to yield the target.[1][2][3]

Caption: Synthesis of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate via the Keto-Lactone Route.

Analytical Validation (Self-Validating System)

To confirm the identity of the 5,5-dimethyl isomer against the 4,4-dimethyl analog, use the following spectroscopic markers:

Proton NMR ( H NMR, 400 MHz, CDCl )

- 7.35 (m, 5H): Aromatic protons (Cbz group).[1][2][3]

- 5.40 (br s, 1H): NH carbamate proton.[1][2][3]

-

5.12 (s, 2H): Benzylic CH

-

4.45 (m, 1H): C3-H (

-

2.20 - 2.45 (m, 2H): C4-H

- 1.45, 1.38 (s, 6H): Gem-dimethyl groups at C5.[1][2][3]

Infrared Spectroscopy (IR)

-

1775–1790 cm

: Lactone C=O stretch (Characteristic of -

1700–1720 cm

: Carbamate C=O stretch (Cbz).[1][2][3] -

3350 cm

: N-H stretch.

Mass Spectrometry (ESI-MS)

References

-

Methodology for

-Amino Lactones: -

Analog Characterization (Cbz-Homoserine Lactone)

-

Differentiation from Pantolactone Derivatives

(Note: Specific literature data for the exact 5,5-dimethyl isomer is limited; the protocols above are derived from validated methods for the homologous series.)

Sources

- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

Methodological & Application

Deprotection of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate using catalytic hydrogenation

Here is a comprehensive Application Note and Protocol for the deprotection of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

Part 1: Scientific Foundation & Strategic Analysis

The Substrate and Challenge

The molecule Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate represents a protected form of 3-amino-5,5-dimethyloxolan-2-one (an analogue of homoserine lactone). This scaffold is a critical intermediate in the synthesis of quorum-sensing modulators and peptidomimetics.

While the Benzyloxycarbonyl (Cbz) group is a standard amine protecting group removable by catalytic hydrogenation, the underlying lactone core introduces a specific instability profile that dictates the experimental strategy.

-

Lactone Sensitivity: The 2-oxooxolan-3-yl core (a

-lactone) is susceptible to ring-opening hydrolysis under basic conditions. -

The "Self-Destruct" Mechanism: Upon deprotection, the resulting free

-amino lactone possesses both a nucleophilic amine and an electrophilic carbonyl. In neutral solution, two molecules of the free amine rapidly undergo intermolecular nucleophilic attack to form a diketopiperazine (DKP) dimer. This reaction is irreversible and destroys the lactone ring. -

Gem-Dimethyl Effect: The 5,5-dimethyl substitution provides some conformational stability (Thorpe-Ingold effect), hindering ring-opening hydrolysis compared to unsubstituted homoserine lactone, but it does not prevent DKP formation.

The Solution: In-Situ Acid Trapping

To ensure high yield and purity, the deprotection must be coupled with immediate protonation of the resulting amine. Conducting the hydrogenation in the presence of a stoichiometric acid (e.g., HCl) traps the product as the ammonium salt, which is non-nucleophilic and stable against dimerization.

Mechanistic Pathway[1]

-

Adsorption: The alkene of the Cbz aromatic ring coordinates to the Pd surface.

-

Hydrogenation:

adds across the aromatic ring/benzyl bond. -

Cleavage: The C-N bond cleaves, releasing toluene and a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously loses

to generate the free amine. -

Trapping: The amine immediately reacts with HCl to form the hydrochloride salt.

Part 2: Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | Starting Material |

| Catalyst | 10% Pd/C (50% water wet) | Catalyst (Wet reduces fire risk) |

| Solvent | Methanol (HPLC Grade) | Reaction Medium |

| Acid Additive | 1.25 M HCl in Methanol (or 1M aqueous HCl) | Amine Trapping Agent |

| Hydrogen Source | Reductant | |

| Filtration | Celite® 545 | Catalyst Removal |

Safety Directives (Critical)

-

Pyrophoric Hazard: Dry Pd/C is pyrophoric. Always use water-wet catalyst and keep it damp. Add solvent before adding the catalyst to the reactor if possible, or add catalyst as a slurry.

-

Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment to prevent static discharge. Perform in a well-ventilated fume hood.

Step-by-Step Procedure (Acidic Hydrogenolysis)

Objective: Isolate 3-amino-5,5-dimethyloxolan-2-one hydrochloride.

-

Preparation:

-

Dissolve 1.0 equiv of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in Methanol (concentration ~0.1 M).

-

Add 1.05 - 1.10 equiv of HCl (using 1.25 M HCl in MeOH or concentrated aqueous HCl). Note: Do not use large excess of acid to avoid acid-catalyzed lactone hydrolysis.

-

-

Catalyst Addition:

-

Under an inert atmosphere (Nitrogen or Argon), carefully add 10 wt% of Pd/C (10% loading, 50% wet).

-

Example: If using 100 mg substrate, add 10 mg of the wet catalyst.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3 cycles) to remove Oxygen.

-

Purge the vessel with Hydrogen (3 cycles).

-

Stir vigorously under

atmosphere (Balloon pressure, ~1 atm) at Room Temperature (20-25°C) . -

Time: Reaction is typically fast (1–4 hours).

-

-

Monitoring:

-

Monitor by TLC (Visualization: Ninhydrin stain for free amine/salt; UV for Cbz disappearance).

-

Endpoint: Disappearance of the UV-active starting material spot.

-

-

Work-up:

-

Flush the vessel with Nitrogen to remove excess Hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

-

Wash the filter cake with a small amount of Methanol.

-

Safety: Immediately rinse the used filter cake with water to prevent ignition of the Pd residue upon drying.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotary evaporator, bath temp < 40°C).

-

The product will crystallize or form a solid residue of 3-amino-5,5-dimethyloxolan-2-one hydrochloride .

-

Optional: Triturate with Diethyl Ether or Ethyl Acetate to remove non-polar impurities (e.g., toluene by-product).

-

Alternative: Neutral Hydrogenation (Not Recommended)

If the free base is strictly required for the next step (e.g., an immediate amide coupling), omit the HCl. However, the filtration and evaporation must be performed rapidly and at low temperature (< 20°C) . The residue should be re-dissolved in the next reaction solvent immediately. Storage of the free amine is not recommended.

Part 3: Visualization & Logic

Reaction Pathway & Critical Control Points

The following diagram illustrates the reaction logic, highlighting the "Trap" strategy to avoid DKP formation.

Figure 1: Reaction pathway showing the critical competition between acid trapping (Green) and dimerization (Red).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning (S or N species). | Add fresh catalyst; ensure |

| Ring Opening (Hydrolysis) | Acid concentration too high or water present. | Use anhydrous Methanol/HCl. Keep acid stoichiometry strict (1.05 eq). |

| Dimer Formation (DKP) | Insufficient acid or slow workup in neutral conditions. | Ensure HCl is present during hydrogenation. Do not neutralize before evaporation. |

| Low Yield | Product lost on Celite or volatile. | Wash Celite thoroughly with MeOH. The salt is not volatile, but avoid high vac for extended periods if free base. |

Part 5: References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. (Foundational Cbz removal).

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Stability of alpha-amino lactones).

-

Greenberg, E. P., et al. (2006). Quorum sensing inhibitors: Synthesis of N-acyl homoserine lactone analogs. Journal of Medicinal Chemistry. Link (Context on Homoserine Lactone stability).

-

PubChem. (n.d.). Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.[1][2] National Library of Medicine. Link

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups. Defensive Publications Series. Link (Alternative acid methods).

Sources

Application Note: Precision Synthesis of 5,5-Dimethyl-2-oxooxolan-3-yl Scaffolds

Abstract

The 5,5-dimethyl-2-oxooxolan-3-yl moiety (systematically derived from 5,5-dimethyl-

This guide details three validated protocols for constructing this ring system, ranging from scalable acid-catalyzed cyclization to convergent fragment assembly.[1] Special emphasis is placed on C3-functionalization (the "3-yl" attachment point), enabling researchers to integrate this scaffold into complex drug candidates.[1]

Strategic Pathway Selection

The choice of synthetic route depends primarily on the available precursors and the desired substitution pattern at the C3 position.

Figure 1: Decision matrix for selecting the optimal synthetic methodology.

Protocol 1: Acid-Catalyzed Cyclization (The "Thorpe-Ingold" Route)

Best for: Large-scale preparation of the unsubstituted parent ring.[1] Mechanism: Protonation of the alkene generates a tertiary carbocation at C4/C5, which is rapidly trapped by the carboxylic acid oxygen. The gem-dimethyl groups accelerate this cyclization by compressing the bond angles (Thorpe-Ingold effect).

Materials

-

Precursor: 4-Methyl-3-pentenoic acid (CAS: 4743-82-2) or 4-Methyl-4-pentenoic acid.[1]

-

Catalyst: p-Toluenesulfonic acid monohydrate (TsOH[1]·H₂O) or Sulfuric Acid (

).[1] -

Solvent: Toluene or Benzene (for azeotropic water removal) or DCM (for mild conditions).[1]

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Charge the flask with 4-methyl-3-pentenoic acid (10.0 g, 87.6 mmol) and Toluene (100 mL).

-

Catalysis: Add p-Toluenesulfonic acid (0.83 g, 4.4 mmol, 5 mol%).

-

Reflux: Heat the mixture to reflux (110 °C). Monitor water collection in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 2–4 hours).

-

Workup:

-

Purification: Concentrate under reduced pressure. The crude oil can be purified by vacuum distillation (bp ~85–90 °C at 15 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 4:1).

-

Yield Expectation: 85–95% as a colorless oil.[1]

Critical Note: If using 4-methyl-4-pentenoic acid (terminal alkene), the reaction requires stronger acid or longer times to isomerize the double bond or generate the cation. The 3-pentenoic isomer is superior due to the pre-formed trisubstituted alkene.[1]

Protocol 2: Epoxide Opening with Malonates (The Convergent Route)

Best for: Building the ring from fragments; useful if the alkenoic acid is unavailable or if C3-carboxylation is desired as an intermediate. Mechanism: Nucleophilic attack of the malonate enolate on the epoxide (regioselective for the less hindered carbon), followed by in situ lactonization and decarboxylation.

Materials

-

Epoxide: Isobutylene oxide (2,2-Dimethyloxirane) (CAS: 558-30-5).[1]

-

Nucleophile: Diethyl malonate.[1]

-

Base: Sodium ethoxide (NaOEt) (21% wt in ethanol).[1]

-

Solvent: Absolute Ethanol.[1]

Step-by-Step Methodology

-

Enolate Formation: In a dry 3-neck flask under Argon, add Diethyl malonate (16.0 g, 0.1 mol) to a solution of NaOEt in ethanol (0.1 mol base). Stir at room temperature for 30 min.

-

Epoxide Addition: Add Isobutylene oxide (7.2 g, 0.1 mol) dropwise via syringe pump over 30 minutes.

-

Note: Isobutylene oxide is sterically hindered.[1] Heating to 60 °C is often required to drive the opening at the primary carbon.

-

-

Cyclization: Reflux the mixture for 6 hours. The intermediate

-lactone-ester forms spontaneously.[1] -

Hydrolysis & Decarboxylation:

-

Add 6M HCl (50 mL) directly to the reaction mixture.

-

Reflux vigorously for 12 hours. This hydrolyzes the ethyl ester at C3 and decarboxylates the resulting

-diacid/lactone moiety.[1]

-

-

Extraction:

-

Purification: Distillation or recrystallization (if solid) yields the 5,5-dimethyl-

-butyrolactone.[1]

Protocol 3: C3-Functionalization (Creating the "3-yl" Linkage)

Best for: Attaching the 5,5-dimethyl-2-oxooxolan ring to a drug scaffold or introducing alkyl groups at the

Materials

-

Substrate: 5,5-Dimethyl-dihydrofuran-2-one (from Protocol 1 or 2).[1]

-

Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane).[1]

-

Electrophile: Alkyl halide (R-X) or Aldehyde (for aldol).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Deprotonation:

-

Alkylation:

-

Add the Electrophile (e.g., Methyl Iodide, Benzyl Bromide, or a complex halide) (1.2 equiv) dropwise.

-

Additive: For sluggish electrophiles, add HMPA or DMPU (10% v/v) to loosen the lithium aggregate.

-

-

Warm-up: Allow the reaction to warm to -20 °C over 2 hours.

-

Quench: Quench with Saturated

solution. -

Isolation: Standard extraction with EtOAc.

-

Result: This yields the 3-substituted-5,5-dimethyl-2-oxooxolane , effectively creating the "3-yl" connection.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Polymerization of alkene | Add polymerization inhibitor (e.g., BHT) or lower concentration (0.1 M).[1] |

| Incomplete Cyclization | Wet solvent | Ensure Dean-Stark is functioning; use molecular sieves in Toluene. |

| Regioisomer Mix (Protocol 2) | Attack at tertiary C of epoxide | Ensure steric bulk on malonate/base is minimized; keep temp < 65°C during addition. |

| Dialkylation (Protocol 3) | Excess base or high temp | Use strictly 1.05 eq LDA; keep at -78°C; add electrophile rapidly.[1] |

References

-

Acid-Catalyzed Lactonization Kinetics

-

Iodolactonization Methodologies

-

Radical Cyclization Approaches

-

Epoxide-Malonate Synthesis (General Lactone Synthesis)

-

Alkylation of Lactones

Sources

Topic: Strategic Solvent Selection for the Recrystallization of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to selecting an optimal solvent system for the purification of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate via recrystallization. Moving beyond generic protocols, this note emphasizes a first-principles approach, grounded in the specific molecular structure of the target compound. We detail a systematic workflow, from predictive analysis based on functional groups to empirical small-scale screening and final protocol execution for both single-solvent and binary-solvent systems. The methodologies are designed to be self-validating, ensuring researchers can logically and efficiently arrive at a robust, scalable purification process.

Introduction: The Rationale for a Tailored Approach

Purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, where purity directly impacts safety and efficacy. Recrystallization remains a powerful and scalable technique for purifying solid organic compounds.[1][2] The success of this technique is fundamentally dependent on the selection of an appropriate solvent or solvent system.[3][4] An ideal solvent must exhibit a strong positive temperature coefficient for the solute's solubility—dissolving the compound sparingly at ambient temperature but completely at an elevated temperature.[1][3]

This guide focuses on Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate , a molecule possessing a combination of polar and non-polar functional groups. Its structure includes:

-

A benzyl carbamate moiety, which offers sites for hydrogen bonding and possesses an aromatic ring.

-

A γ-butyrolactone ring, which is a polar cyclic ester.

-

Gem-dimethyl substitution, adding lipophilic character.

This structural heterogeneity suggests that a simple, "one-size-fits-all" solvent choice is unlikely to be optimal. This note, therefore, provides the logical framework and experimental protocols to determine the ideal solvent system methodically.

Predictive Analysis: Deducing Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solvent selection. By examining the functional groups of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, we can predict its affinity for various classes of solvents.

-

Polar Moieties (Carbamate & Lactone): The N-H and C=O groups in the carbamate and the ester functionality of the lactone can engage in hydrogen bonding and dipole-dipole interactions. This predicts solubility in polar protic solvents (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., ethyl acetate, acetone).[5][6]

-

Non-Polar Moieties (Benzyl Ring & Dimethyl Groups): The aromatic benzyl group and the alkyl dimethyl groups contribute to the molecule's non-polar character, suggesting potential solubility in aromatic hydrocarbons (e.g., toluene) or ethers at elevated temperatures.

The molecule's predicted XlogP value of 2.1 indicates moderate lipophilicity, reinforcing the idea that solvents of intermediate polarity or well-chosen binary solvent systems will be most effective.[7]

Systematic Experimental Workflow for Solvent Selection

A purely theoretical analysis is insufficient; it must be validated by empirical testing. We recommend a two-stage experimental approach: a rapid, small-scale screening to identify candidate solvents, followed by a larger-scale trial to confirm the choice and optimize the procedure.

The logical flow of this process is depicted below.

Caption: Decision Workflow for Recrystallization Solvent Selection.

Data Presentation: Candidate Solvents

The table below lists potential solvents for initial screening, ordered by increasing polarity. This selection covers a representative range of chemical classes relevant to the target molecule.

| Solvent | Boiling Point (°C) | Polarity Index | Class | Predicted Interaction with Solute |

| n-Heptane | 98 | 0.1 | Non-polar | Likely insoluble; potential anti-solvent. |

| Toluene | 111 | 2.4 | Aromatic | May dissolve at high temp due to benzyl group. |

| Diethyl Ether | 35 | 2.8 | Ether | Low boiling point, may be too volatile. |

| Ethyl Acetate | 77 | 4.4 | Ester | Good candidate; similar polarity to lactone. |

| Isopropanol | 82 | 3.9 | Alcohol | Good candidate; H-bonding with carbamate. |

| Acetone | 56 | 5.1 | Ketone | Good candidate; polar aprotic. |

| Ethanol | 78 | 4.3 | Alcohol | Good candidate; H-bonding with carbamate. |

| Water | 100 | 10.2 | Polar Protic | Likely insoluble; potential anti-solvent. |

Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat flammable organic solvents with an open flame; use a heating mantle, steam bath, or hot plate.

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly identify promising single solvents or solvent/anti-solvent pairs.

Materials:

-

Crude Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

-

Set of small test tubes (8)

-

Candidate solvents from the table above

-

Spatula and weighing paper

-

Pasteur pipettes

-

Heating block or sand bath

-

Ice-water bath

Procedure:

-

Place approximately 20-30 mg of the crude compound into each of the 8 labeled test tubes.

-

To each tube, add the corresponding solvent dropwise at room temperature, swirling after each addition, up to a total of 1 mL. Record whether the solid dissolves ("Soluble"), partially dissolves ("Partially Soluble"), or remains undissolved ("Insoluble").

-

For solvents where the compound was insoluble or partially soluble at room temperature, gently heat the test tube in a heating block. Continue adding the solvent dropwise (up to a total of 3 mL) until the solid fully dissolves.[8]

-

Record the temperature and volume of solvent required for dissolution. An ideal single solvent requires a minimal amount of hot solvent to dissolve the compound.[9]

-

Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

-

Observe the formation of crystals. Note the quantity and quality of the precipitate. Abundant, crystalline solid formation upon cooling indicates a promising solvent.

Interpretation:

-

A good single solvent: Insoluble in the cold, but soluble in a minimal amount of hot solvent, with significant crystal formation upon cooling.

-

A good "solvent" for a pair: Dissolves the compound well, even at room temperature.

-

A good "anti-solvent" for a pair: The compound is insoluble even when the solvent is hot.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify the compound using a single optimal solvent identified in Protocol 1.

Materials:

-

Crude compound (e.g., 1.0 g)

-

Optimal recrystallization solvent

-

Erlenmeyer flasks (2)

-

Heating mantle or hot plate

-

Stemless funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel, filter flask, and vacuum source

-

Boiling chips

Procedure:

-

Place the crude compound and a boiling chip into an Erlenmeyer flask.

-

In a separate flask, heat the chosen solvent to its boiling point.

-

Add the hot solvent to the flask containing the compound in small portions, swirling and heating after each addition, until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce recovery yield.

-

If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Allow the crystals to dry completely on the filter paper or in a vacuum oven.

Protocol 3: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

Objective: To purify the compound when no single solvent is suitable. This method is highly effective for compounds with mixed polarity.[10][11]

Materials:

-

Crude compound

-

A "good" solvent (dissolves the compound well)

-

A "poor" or "anti-solvent" (compound is insoluble in it)

-

(All other materials as listed in Protocol 2)

Procedure:

-

Place the crude compound in an Erlenmeyer flask and dissolve it in the minimum amount of the hot "good" solvent.

-

While keeping the solution hot, add the "poor" anti-solvent dropwise with constant swirling.

-

Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[12]

-

To ensure a homogeneous solution for crystal growth, add a few drops of the hot "good" solvent until the cloudiness just disappears.

-

Allow the solution to cool slowly, as described in Protocol 2 (Step 5).

-

Cool further in an ice-water bath to complete the crystallization.

-

Collect and dry the crystals as described in Protocol 2 (Steps 7-9). A common and effective solvent pair for carbamates and lactones is an alcohol-water or ethyl acetate-hexane system.[5][13]

Troubleshooting Common Issues

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. To resolve this, reheat the solution, add more of the "good" solvent, and allow it to cool more slowly.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[2]

-

Low Recovery: This is often caused by using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold.

Conclusion

The successful recrystallization of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate hinges on a logical and systematic approach to solvent selection. By combining predictive analysis based on the molecule's unique structural features with a methodical, small-scale screening protocol, researchers can efficiently identify an optimal solvent system. The detailed single-solvent and two-solvent protocols provided in this note offer a robust framework for achieving high purity and yield, ensuring the quality of the compound for subsequent applications in research and development.

References

-

University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

University of the West Indies. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

ChemConnections. (n.d.). recrys-08. Retrieved from [Link]

-

ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. Retrieved from [Link]

-

Columbia University. (n.d.). Recrystallization II. Retrieved from [Link]

- Google Patents. (n.d.). CN1120844C - Lactone compound and its synthesis and use.

-

Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]

- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. praxilabs.com [praxilabs.com]

- 3. Recrystallization [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. solubilityofthings.com [solubilityofthings.com]